![molecular formula C31H34NOPS B14751020 [S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)
[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[S®]-N-[®-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[®-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide typically involves the reaction of a chiral sulfinamide with a phosphine-containing aromatic compound. The reaction conditions often require a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[S®]-N-[®-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides from oxidation, reduced phosphine derivatives from reduction, and substituted aromatic compounds from electrophilic substitution .
Applications De Recherche Scientifique
[S®]-N-[®-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is widely used in scientific research, particularly in:
Chemistry: As a chiral ligand in asymmetric catalysis, it is used to produce enantiomerically pure compounds.
Biology: It is used in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and drug development.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.
Industry: It is used in the production of fine chemicals and agrochemicals, enhancing the efficiency and selectivity of chemical processes
Mécanisme D'action
The mechanism by which [S®]-N-[®-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide exerts its effects involves coordination to a metal center, forming a chiral complex. This complex then facilitates asymmetric transformations by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets include various transition metals, and the pathways involved often include catalytic cycles that enhance reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
[S®]-N-[(S)-(3,5-Bis(trifluoromethyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide: Similar in structure but with trifluoromethyl groups, offering different electronic properties.
(RP)-1-[®-α-(Dimethylamino)-2-(diphenylphosphino)benzyl]-2-diphenylphosphinoferrocene:
Uniqueness
[S®]-N-[®-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is unique due to its specific chiral environment and the presence of both phosphine and sulfinamide groups, which provide distinct steric and electronic properties that enhance its effectiveness in asymmetric synthesis .
Propriétés
Formule moléculaire |
C31H34NOPS |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
(R)-N-[(R)-(3,5-dimethylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H34NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-22,30,32H,1-5H3/t30-,35-/m1/s1 |
Clé InChI |
HAEIDYNXHXDQJH-QTQRRKOQSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



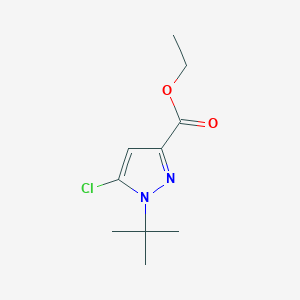
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
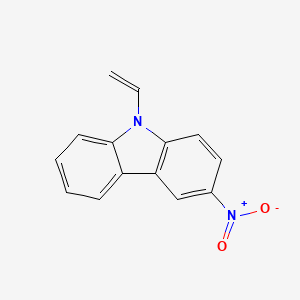
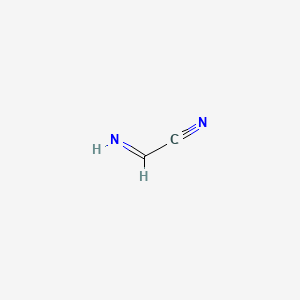
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
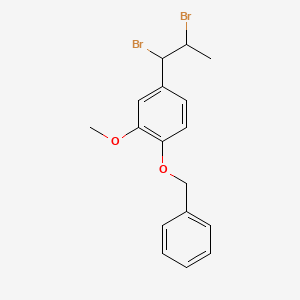
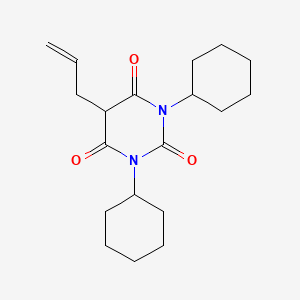
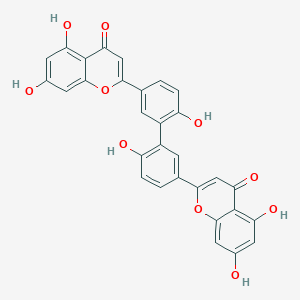
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)

![[Methyl(propyl)silanediyl]dimethanol](/img/structure/B14751025.png)

